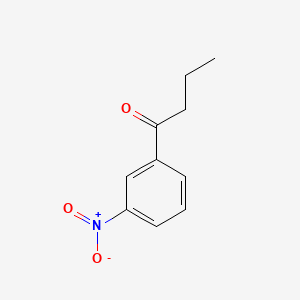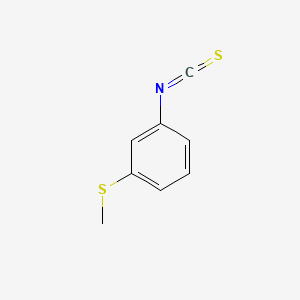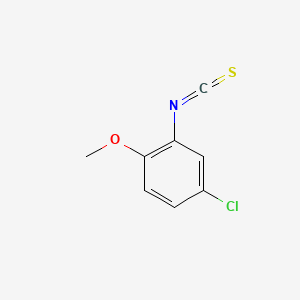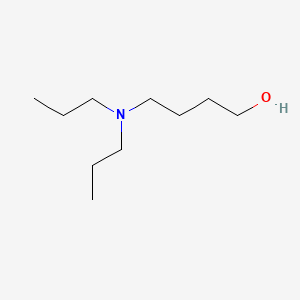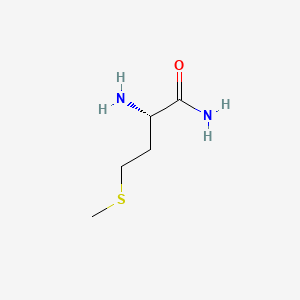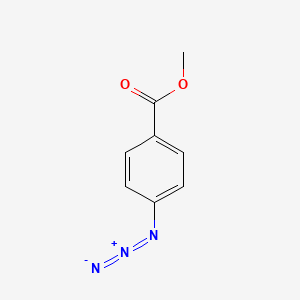
N-(2-Acetylphenyl)benzamide
Vue d'ensemble
Description
“N-(2-Acetylphenyl)benzamide” is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.274 g/mol .
Synthesis Analysis
A research paper by Akin Oztaslar and Hakan Arslan describes the synthesis of N-(2-Acetylphenyl)benzamide . The molecular conformation of the compound is stabilized by intermolecular and intramolecular H-bonds . All DFT calculations were implemented at the B3LYP level with the 6–311G(d,p) basis set .Molecular Structure Analysis
The molecular structure of N-(2-Acetylphenyl)benzamide is characterized by a benzamide group attached to an acetylphenyl group . The molecular conformation is stabilized by intermolecular and intramolecular H-bonds .Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
- Regioselective Ortho-acetoxylation/Methoxylation : N-(2-benzoylphenyl)benzamides, closely related to N-(2-Acetylphenyl)benzamide, have been explored for regioselective ortho-acetoxylation. This involves a catalytic amount of Pd(OAc)2 and PhI(OAc)2, leading to the production of 2-acetoxybenzamides in good yields. Ortho-methoxylation has also been achieved under similar conditions, demonstrating the versatility in chemical modifications of benzamide derivatives (B. Reddy et al., 2011).
2. Potential Therapeutic Applications
- Histone Deacetylase Inhibition : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a derivative of N-(2-Acetylphenyl)benzamide, has been identified as a selective histone deacetylase inhibitor. This compound has demonstrated significant antitumor activity and has entered clinical trials, indicating its potential as an anticancer drug (Nancy Z. Zhou et al., 2008).
3. Sensing and Detection Applications
- Colorimetric Sensing of Fluoride Anions : Some benzamide derivatives have shown promising results in the colorimetric sensing of fluoride anions. This is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the use of N-(2-Acetylphenyl)benzamide derivatives in environmental monitoring and analytical chemistry (E. A. Younes et al., 2020).
4. Anticonvulsant Properties
- Anticonvulsant Screening : Derivatives of N-(2,6-dimethylphenyl)-substituted benzamides, which are structurally related to N-(2-Acetylphenyl)benzamide, have been investigated for their anticonvulsant activities. These studies contribute to the understanding of the potential therapeutic applications of benzamide derivatives in the treatment of epilepsy (E. Afolabi & V. Okolie, 2013).
5. Antifungal and Anticancer Research
- Antifungal and Anticancer Properties : Various benzamide derivatives, including those related to N-(2-Acetylphenyl)benzamide, have been synthesized and evaluated for their antifungal and anticancer activities. This underscores the diverse biological applications and the potential of benzamides in pharmacological research (A. Saeed et al., 2008).
Safety And Hazards
Orientations Futures
Benzamides, including N-(2-Acetylphenyl)benzamide, have potential applications in various fields due to their wide range of pharmacological effects . They are used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . Future research could focus on exploring these applications further.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFVTWFHBLFXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208856 | |
| Record name | Benzamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetylphenyl)benzamide | |
CAS RN |
6011-26-3 | |
| Record name | N-(2-Acetylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-acetylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

